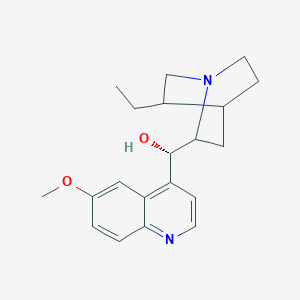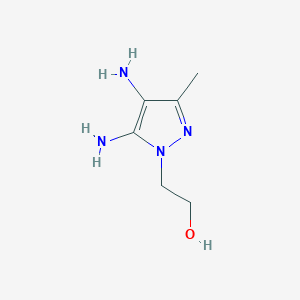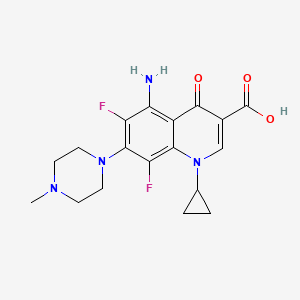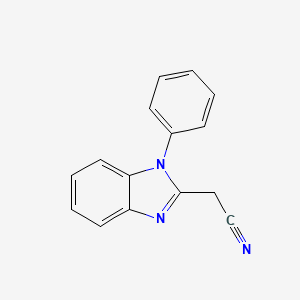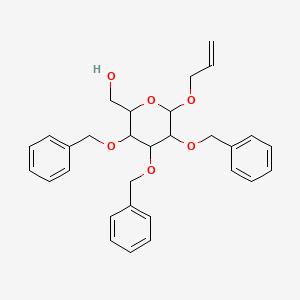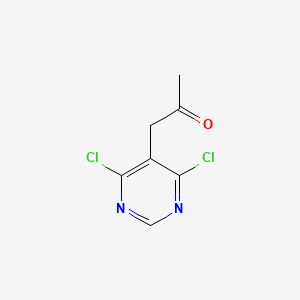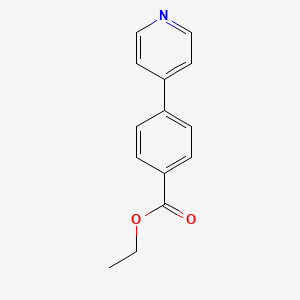
(4-cyclohexylphenyl)hydrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-cyclohexylphenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a cyclohexyl group attached to a phenyl ring, which is further bonded to a hydrazine moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-cyclohexylphenyl)hydrazine typically involves the reaction of cyclohexylbenzene with hydrazine. One common method includes the following steps:
Nitration: Cyclohexylbenzene is nitrated to form 4-nitrocyclohexylbenzene.
Reduction: The nitro group is reduced to an amine group, resulting in 4-aminocyclohexylbenzene.
Hydrazination: The amine group is then reacted with hydrazine to form this compound.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and catalysts to improve yield and reduce reaction times.
Análisis De Reacciones Químicas
Types of Reactions
(4-cyclohexylphenyl)hydrazine undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form corresponding azobenzenes.
Reduction: It can be reduced to form cyclohexylphenylamines.
Substitution: It can undergo substitution reactions where the hydrazine moiety is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various electrophiles can be used in substitution reactions, including alkyl halides and acyl chlorides.
Major Products
Oxidation: Azobenzenes
Reduction: Cyclohexylphenylamines
Substitution: Various substituted phenylhydrazines
Aplicaciones Científicas De Investigación
(4-cyclohexylphenyl)hydrazine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-cyclohexylphenyl)hydrazine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophiles. In biological systems, it may interact with enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chlorophenylhydrazine
- 4-Methoxyphenylhydrazine
- 4-Nitrophenylhydrazine
Comparison
(4-cyclohexylphenyl)hydrazine is unique due to the presence of the cyclohexyl group, which imparts different steric and electronic properties compared to other phenylhydrazines. This can influence its reactivity and the types of reactions it undergoes. For example, the cyclohexyl group can provide steric hindrance, affecting the compound’s ability to participate in certain reactions.
Propiedades
Número CAS |
61624-13-3 |
|---|---|
Fórmula molecular |
C12H18N2 |
Peso molecular |
190.28 g/mol |
Nombre IUPAC |
(4-cyclohexylphenyl)hydrazine |
InChI |
InChI=1S/C12H18N2/c13-14-12-8-6-11(7-9-12)10-4-2-1-3-5-10/h6-10,14H,1-5,13H2 |
Clave InChI |
JKADAJWVSAOAIT-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)C2=CC=C(C=C2)NN |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-Bromo-2-[(3-phenylpropanoyl)amino]benzoic acid](/img/structure/B8771970.png)
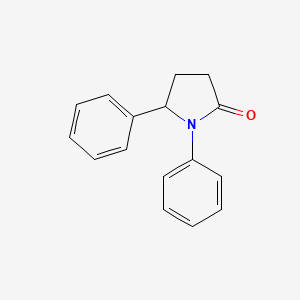
![1-[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B8771980.png)
